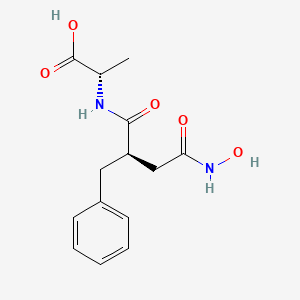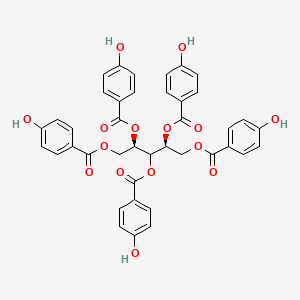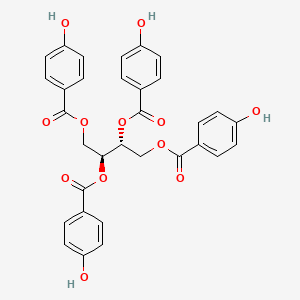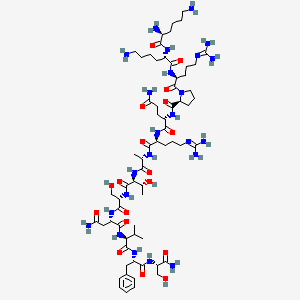
Acétate d'hydrocortisone
Vue d'ensemble
Description
L'acétate d'hydrocortisone est un corticostéroïde glucocorticoïde synthétique et un ester de corticostéroïde. Il est dérivé de l'hydrocortisone, une hormone stéroïde naturelle produite par le cortex surrénalien. Le groupe acétate dans l'this compound aide à protéger la molécule d'hydrocortisone de la dégradation par les enzymes du corps, prolongeant ainsi sa durée d'action et améliorant son absorption .
Applications De Recherche Scientifique
Hydrocortisone acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving steroid chemistry and synthetic methodologies.
Biology: Hydrocortisone acetate is used in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Mécanisme D'action
Target of Action
Hydrocortisone acetate is a synthetic glucocorticoid corticosteroid . Its primary targets are the glucocorticoid receptors located in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological functions, including immune response and inflammation .
Mode of Action
Hydrocortisone acetate works by binding to the glucocorticoid receptors, which leads to changes in gene transcription . This binding results in the synthesis of anti-inflammatory proteins and the suppression of inflammatory genes . The acetate group in hydrocortisone acetate helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging its duration of action .
Biochemical Pathways
The binding of hydrocortisone acetate to glucocorticoid receptors affects several biochemical pathways. It inhibits phospholipase A2, reducing the production of prostaglandins and leukotrienes, which are potent mediators of inflammation . It also suppresses the immune response by reducing the production and action of many cytokines .
Pharmacokinetics
Hydrocortisone acetate is well-absorbed and has a high bioavailability . It is metabolized in the liver and excreted by the kidneys . The acetate group in hydrocortisone acetate makes it more stable and less susceptible to metabolism, allowing a higher proportion of the drug to be absorbed and reach systemic circulation .
Result of Action
The action of hydrocortisone acetate leads to a reduction in inflammation and immune response . This results in relief from the symptoms of conditions such as corticosteroid-responsive dermatoses, endocrine disorders, and many immune and allergic disorders .
Action Environment
The action of hydrocortisone acetate can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, individual patient factors such as age, health status, and genetic makeup can also influence the drug’s action and effectiveness .
Analyse Biochimique
Biochemical Properties
Hydrocortisone acetate plays a significant role in biochemical reactions. It binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction influences the expression of these genes, thereby affecting various biochemical processes.
Cellular Effects
Hydrocortisone acetate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, glucocorticoids suppress cell-mediated immunity by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha, the most important of which is IL-2 . Reduced cytokine production limits T cell proliferation .
Molecular Mechanism
The mechanism of action of hydrocortisone acetate is primarily through its interaction with the glucocorticoid receptor. After binding to the receptor, the receptor-ligand complex moves into the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes . This binding interaction influences the expression of these genes, leading to changes in cellular functions.
Dosage Effects in Animal Models
The effects of hydrocortisone acetate can vary with different dosages in animal models
Metabolic Pathways
Hydrocortisone acetate is involved in various metabolic pathways. It is metabolized primarily in the liver and then excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Subcellular Localization
It is known that after binding to the glucocorticoid receptor, the receptor-ligand complex translocates itself into the cell nucleus , indicating that hydrocortisone acetate does have a presence in the cell nucleus.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de l'acétate d'hydrocortisone implique généralement l'acétylation de l'hydrocortisone. Une méthode courante implique la réaction de l'hydrocortisone avec l'anhydride acétique en présence d'une base telle que la pyridine. La réaction est réalisée dans des conditions contrôlées pour assurer l'acétylation sélective du groupe hydroxyle en position 21 .
Méthodes de production industrielle : La production industrielle de l'this compound commence souvent avec une matière première stéroïde de base. Le procédé implique plusieurs étapes, notamment l'alcynylation, l'oxydation catalytique sur support solide et les réactions d'addition. Cette méthode est avantageuse en raison de son rendement élevé, de sa rentabilité et de son respect de l'environnement. Le catalyseur et le support utilisés dans le procédé peuvent être recyclés, ce qui réduit la dépendance aux équipements haut de gamme et minimise la pollution environnementale .
Analyse Des Réactions Chimiques
Types de réactions : L'acétate d'hydrocortisone subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle dans l'this compound peuvent être oxydés en cétones ou en acides carboxyliques dans des conditions spécifiques.
Réduction : Les groupes carbonyle dans l'this compound peuvent être réduits en groupes hydroxyle à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Substitution : Les nucléophiles tels que les amines ou les alcools peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Les produits comprennent les cétones et les acides carboxyliques.
Réduction : Les produits comprennent les alcools.
Substitution : Les produits dépendent du nucléophile utilisé, ce qui donne lieu à divers dérivés substitués.
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans des études impliquant la chimie des stéroïdes et les méthodologies de synthèse.
Biologie : L'this compound est utilisé dans des études de culture cellulaire pour étudier les effets des glucocorticoïdes sur les processus cellulaires.
5. Mécanisme d'action
L'this compound exerce ses effets en se liant au récepteur cytosolique des glucocorticoïdes. Le complexe récepteur-ligand se transloque ensuite dans le noyau cellulaire, où il se lie aux éléments de réponse aux glucocorticoïdes dans la région promotrice des gènes cibles. Cette liaison module la transcription de gènes spécifiques, conduisant à divers effets en aval tels que la diminution de la vasodilatation, la réduction de la perméabilité des capillaires et la diminution de la migration des leucocytes vers les sites d'inflammation .
Comparaison Avec Des Composés Similaires
L'acétate d'hydrocortisone peut être comparé à d'autres corticostéroïdes tels que :
Acétate de cortisone : Structure similaire, mais profil pharmacocinétique légèrement différent.
Prednisone : Plus puissant que l'this compound et a une durée d'action plus longue.
Dexamethasone : Significativement plus puissant avec une demi-vie et une durée d'action plus longues.
Betamethasone : Similaire à la dexaméthasone en termes de puissance et de durée d'action.
Unicité : L'this compound est unique dans son équilibre entre la puissance et la durée d'action, ce qui le rend adapté à un large éventail d'applications thérapeutiques. Son groupe acétate améliore sa stabilité et son absorption, procurant un effet plus durable que l'hydrocortisone .
Liste des composés similaires :
- Acétate de cortisone
- Prednisone
- Prednisolone
- Dexamethasone
- Betamethasone
- Triamcinolone
- Méthylprednisolone
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXXDVDDISNDU-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962156 | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
| Record name | Hydrocortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50-03-3, 42016-02-4 | |
| Record name | Hydrocortisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone acetate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hydrocortisone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocortisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7931PO74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


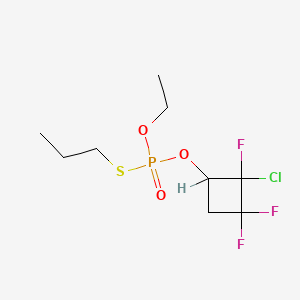
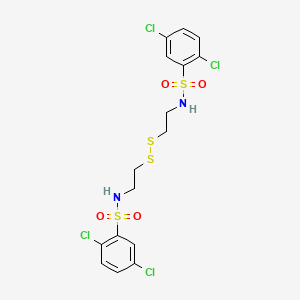
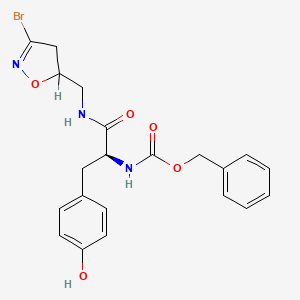
![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)
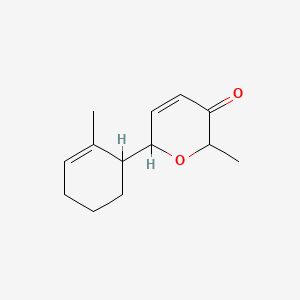
![2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide](/img/structure/B1673376.png)
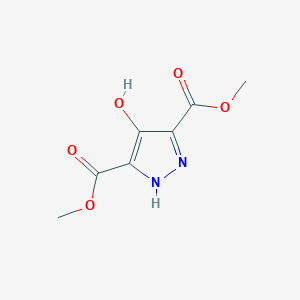
![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)
